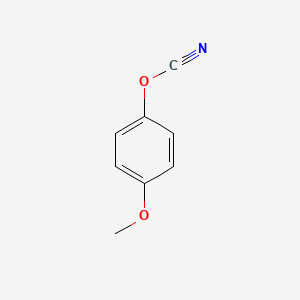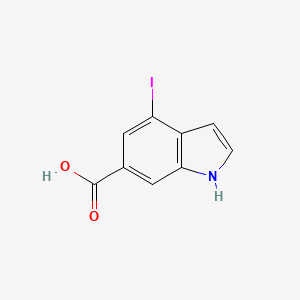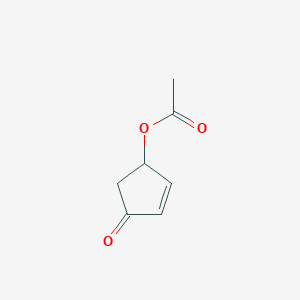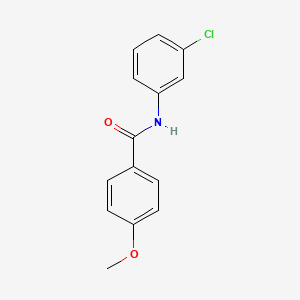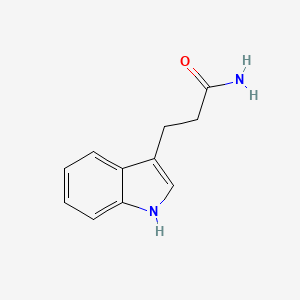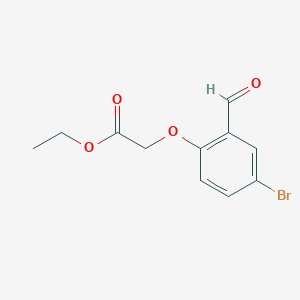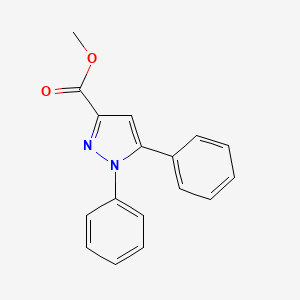
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate (MDP) is an organic compound with an aromatic ring structure and a pyrazole ring. It is a white, crystalline solid that is soluble in water and various organic solvents. MDP has a variety of applications in the field of scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate Applications
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their diverse applications in scientific research due to their unique chemical properties. Below is a detailed analysis of the various scientific research applications of this compound, each discussed under a separate heading.
Synthesis of Pyrazole Derivatives: Pyrazole derivatives are highly valued in organic synthesis due to their versatility. Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate can be used as a starting material or intermediate in the synthesis of various pyrazole derivatives. These derivatives have been extensively studied and documented for their significant importance in research and applications, particularly in medicine and agriculture .
Antiviral Activity: This compound has shown potential in the synthesis of derivatives with antiviral activity. For instance, certain 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have been evaluated for their in vitro antiviral activity and cytotoxicity against herpes simplex virus type-1. These studies suggest that methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate could serve as a precursor for developing new antiviral agents .
Anticancer Potential: Researchers have explored derivatives containing the pyrazole moiety for their anticancer potential. These compounds have been assessed for their ability to inhibit cyclin-dependent kinase-2 (CDK2), a critical enzyme involved in cell cycle regulation. The inhibition of CDK2 is a promising strategy for the development of anticancer therapies, and methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate derivatives could contribute to this field .
Wirkmechanismus
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Result of Action
Some studies suggest that pyrazole derivatives may have antifungal and antibacterial activities
Eigenschaften
IUPAC Name |
methyl 1,5-diphenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCEEQKAOPMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355041 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
CAS RN |
70375-79-0 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








